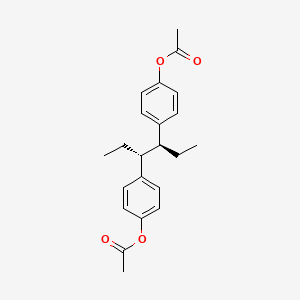

Hexestrol diacetate

Description

Structure

3D Structure

Properties

CAS No. |

4547-76-6 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

[4-[(3S,4R)-4-(4-acetyloxyphenyl)hexan-3-yl]phenyl] acetate |

InChI |

InChI=1S/C22H26O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h7-14,21-22H,5-6H2,1-4H3/t21-,22+ |

InChI Key |

GWEREDCWIUZACS-SZPZYZBQSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC(=O)C)[C@@H](CC)C2=CC=C(C=C2)OC(=O)C |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |

Synonyms |

hexestrol diacetate |

Origin of Product |

United States |

Synthetic Chemistry and Analog Development for Hexestrol Diacetate

Historical Synthetic Pathways of Hexestrol (B1673224) and its Acetate (B1210297) Derivatives

Hexestrol, a nonsteroidal estrogen, was first described in 1938. wikiwand.com Its initial isolation was from the demethylation products of anethole (B165797). wikiwand.com A notable early synthesis involves the treatment of anethole hydrobromide with sodium in a Wurtz-Fittig type reaction to produce the corresponding diethyl derivative, which is then demethylated to yield hexestrol. gpi.ac.in The core structure of hexestrol is 3,4-bis(4-hydroxyphenyl)hexane, and it exists as two diastereomers: a highly estrogenic meso form and a less active racemic (dl) form. researchgate.net

Hexestrol diacetate, the di-esterified derivative of hexestrol, was discovered in 1939. wikipedia.org The synthesis of this acetate derivative is a direct esterification of the parent compound. A common laboratory method involves reacting hexestrol with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the acetic acid byproduct. acs.org In one documented procedure, hexestrol dissolved in pyridine was treated with a calculated amount of acetic anhydride to achieve acetylation of the hydroxyl groups. acs.org Alternative synthetic routes may involve the reduction of a diketone precursor, such as 3,4-di(4-acetoxyphenyl)hexane-3,4-diol, followed by acetylation to form hexestrol diacetate. rivm.nl

Derivatization Strategies for Research Probes and Prodrug Forms

Derivatization of the hexestrol scaffold has been a key strategy for developing research tools and improving the compound's properties as a prodrug.

Prodrug Development: Hexestrol diacetate itself functions as a prodrug of hexestrol. wikipedia.orgwikipedia.org Esterification of estrogens is a well-established method to create prodrugs that, due to increased lipophilicity, form a depot in muscle and fat tissue when administered via injection, leading to a prolonged duration of action. wikipedia.org Upon release from this depot, esterases in the body rapidly hydrolyze the ester bond, releasing the active hexestrol molecule. wikipedia.org Besides the diacetate, other esters of hexestrol have been developed and marketed, including hexestrol dicaprylate, hexestrol diphosphate, and hexestrol dipropionate, illustrating the versatility of this prodrug strategy. wikiwand.comwikipedia.org

Research Probes: The hexestrol structure has been modified to create specialized molecular probes for studying the estrogen receptor (ER).

Bivalent Ligands: To investigate the dimerization of the estrogen receptor, a critical step in its activation, bivalent ligands have been synthesized. nih.gov These probes consist of two hexestrol molecules connected by linkers of varying compositions and lengths, such as four-carbon (E-4-E) or eight-carbon (E-8-E) chains, or more flexible ethylene (B1197577) glycol units. nih.gov Studies on these bivalent ligands revealed that while they bind to the ER, some, like the E-4-E series, act as estrogen antagonists, inhibiting transcription stimulated by hexestrol. nih.gov

Affinity-Labeling Agents: To irreversibly bind to and identify the estrogen receptor, hexestrol derivatives bearing electrophilic, alkylating functional groups (e.g., bromo or chloro moieties) have been created. nih.gov These compounds show high reactivity towards the estrogen receptor and have been proposed as useful affinity-labeling agents or as selective cytotoxic agents for ER-positive cells. nih.gov

Organometallic and Analytical Derivatives: Ferrocenyl derivatives of hexestrol have been synthesized for potential applications in medicinal chemistry, including cancer research. mdpi.com For analytical purposes, derivatization with reagents like 10-ethyl-acridone-2-sulfonyl chloride (EASC) introduces a fluorescent tag onto the hexestrol molecule, significantly enhancing its detection sensitivity in complex biological samples using techniques like high-performance liquid chromatography (HPLC). researchgate.net

Enantiomeric Synthesis and Stereochemical Resolution in Hexestrol Analogues Research

The biological activity of hexestrol and its analogues is highly dependent on their stereochemistry. Hexestrol possesses two stereogenic centers, leading to the existence of a pair of enantiomers (dl-hexestrol) and a meso compound. researchgate.net The meso isomer exhibits significantly higher binding affinity for the estrogen receptor compared to the racemic dl-form. researchgate.net The enantiomers of dl-hexestrol can be separated, and both show similarly weak binding to the receptor. researchgate.net

Stereochemical Resolution and Analysis: The separation of stereoisomers is crucial for understanding their differential biological effects.

Chromatographic Resolution: Chiral high-pressure liquid chromatography (HPLC) has been effectively used to separate the enantiomers of hexestrol analogues, achieving purities greater than 98%. researchgate.net

Absolute Configuration Determination: Once resolved, the absolute stereochemistry of the enantiomers can be determined. For instance, the enantiomers of 3,4-bis(p-hydroxyphenyl)hexane (hexestrol) have been resolved and their absolute stereochemistries assigned. researchgate.net

Enantioselective Synthesis and Research Findings: The development of methods for enantioselective synthesis allows for the targeted production of specific stereoisomers.

Stereoselective Synthesis: A highly stereoselective synthesis of d,l-hexestrol has been achieved utilizing an intermolecular coupling of Co2(CO)6-complexed propargyl radicals as a pivotal step. researchgate.net

Data Tables

Table 1: Key Synthetic Approaches for Hexestrol and its Diacetate

| Compound | Synthetic Method | Precursor(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Hexestrol | Demethylation | Anethole | Historical first isolation method. | wikiwand.com |

| Hexestrol | Wurtz-Fittig Reaction | Anethole Hydrobromide | Classic organometallic coupling reaction. | gpi.ac.in |

| Hexestrol Diacetate | Acetylation | Hexestrol, Acetic Anhydride | Direct esterification of the parent phenol. | acs.org |

Table 2: Binding Affinities of Hexestrol Analogues

| Compound | Stereochemistry | Receptor | Relative Binding Affinity/Index | Reference(s) |

|---|---|---|---|---|

| meso-Hexestrol | meso | Estrogen Receptor | Good binding affinity | researchgate.net |

| dl-Hexestrol | Racemic | Estrogen Receptor | Weak binding affinity | researchgate.net |

| Indole-Hexestrol A (IA) | Racemic (IA-Rac) | Estrogen Receptor | 143 | researchgate.net |

| Indole-Hexestrol A (IA-S) | S-enantiomer | Estrogen Receptor | 285 | researchgate.net |

| Indole-Hexestrol A (IA-R) | R-enantiomer | Estrogen Receptor | 3 | researchgate.net |

Molecular and Cellular Mechanisms of Action of Hexestrol and Its Metabolites

Biotransformation Pathways and Metabolite Research

Role of Peroxidases and Cytochrome P450 in Metabolic Activation

The biological activity and potential carcinogenicity of hexestrol (B1673224) are significantly influenced by its metabolic activation. The primary pathway involves the conversion of hexestrol to its catechol metabolite, 3'-hydroxyhexestrol (B1218120) (3'-OH-HES). This catechol can then be further oxidized to the electrophilic catechol quinone, hexestrol-3',4'-quinone (HES-3',4'-Q) nih.govacs.orgnih.gov. This oxidation process is catalyzed by both peroxidases and cytochrome P450 (CYP450) enzymes nih.govacs.orgaacrjournals.orgdbcls.jpnih.govmdpi.commdpi.com.

Peroxidases: Enzymes such as horseradish peroxidase (HRP) and lactoperoxidase (LPO) have been shown to efficiently catalyze the oxidation of 3'-OH-HES to HES-3',4'-Q nih.govacs.orgnih.gov. This enzymatic activity is crucial for generating the reactive quinone species.

Cytochrome P450 Enzymes: While peroxidases play a significant role, CYP450 enzymes, particularly those found in liver microsomes, also contribute to the metabolic activation of hexestrol. Phenobarbital-induced rat liver microsomes, for instance, have been shown to mediate the formation of 3'-hydroxyhexestrol from hexestrol in vitro nih.govacs.orgnih.gov. CYP450 enzymes are a superfamily of hemoproteins involved in the metabolism of xenobiotics and endogenous compounds, and their role in activating estrogens to potentially carcinogenic metabolites is well-established mdpi.commdpi.com.

The formation of HES-3',4'-Q is considered a critical step in the initiation of tumors by hexestrol, analogous to the activation pathways observed for natural steroidal estrogens nih.govacs.orgnih.govnih.gov.

DNA Adduct Formation and Interaction with Genetic Material

The electrophilic HES-3',4'-Q metabolite is capable of reacting with DNA, leading to the formation of DNA adducts, which are implicated in the genotoxic effects of hexestrol.

Mechanisms of Depurinating DNA Adduct Formation (e.g., N3 Adenine (B156593), N7 Guanine (B1146940) Adducts)

HES-3',4'-Q, like the quinones derived from natural estrogens, reacts with DNA primarily through a 1,4-Michael addition mechanism nih.govresearchgate.netnih.govnih.govoup.com. This reaction predominantly targets the N-3 position of adenine (Ade) and the N-7 position of guanine (Gua) within the DNA bases nih.govacs.orgnih.govresearchgate.netnih.govoup.comnih.govrarediseasesjournal.comresearchgate.net. The adducts formed at these positions are known as depurinating adducts because their formation destabilizes the glycosyl bond connecting the DNA base to the deoxyribose sugar nih.govresearchgate.netnih.govnih.govoup.comresearchgate.netoup.com.

The formation of these depurinating adducts is a key event in the proposed mechanism of estrogen-induced carcinogenesis. Upon formation, these adducts can be released from the DNA backbone, leaving apurinic (AP) sites. These AP sites are highly mutagenic and can lead to mutations during DNA replication or repair, potentially initiating the process of cancer development nih.govresearchgate.netnih.govoup.comrarediseasesjournal.comresearchgate.netoup.com.

Comparative Analysis of DNA Adducts with Natural Estrogens and Other Carcinogens

The mechanism of DNA adduct formation by hexestrol metabolites shares significant similarities with that of natural estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1), as well as other known carcinogens.

Natural Estrogens: The catechol metabolites of natural estrogens (e.g., 4-hydroxyestradiol) are oxidized to their respective quinones (E2-3,4-Q). These quinones also react with DNA via 1,4-Michael addition, forming depurinating adducts at the N-3 of adenine and N-7 of guanine, analogous to those formed by hexestrol quinones acs.orgnih.govresearchgate.netnih.govnih.govoup.comrarediseasesjournal.comoup.compnas.org. This similarity supports the hypothesis that estrogen-3,4-quinones are the ultimate carcinogenic metabolites for both natural and synthetic estrogens nih.govacs.orgoup.com.

Other Carcinogens: The mechanism is also comparable to that of other known carcinogens, such as benzene (B151609) and its metabolite catechol, and the synthetic estrogen diethylstilbestrol (B1670540) (DES). These compounds, upon metabolic activation to their quinone forms, also react with DNA to produce similar depurinating N-3 adenine and N-7 guanine adducts nih.govresearchgate.netnih.govoup.com. This suggests a unifying molecular mechanism of cancer initiation involving the formation of specific depurinating DNA adducts across various classes of carcinogens.

The formation of these adducts is considered a critical step in tumor initiation, as evidenced by their presence in individuals with hormone-related cancers rarediseasesjournal.comresearchgate.net.

Kinetics of Deoxyribose Loss from DNA Adducts

A notable characteristic of the depurinating DNA adducts formed by hexestrol quinones (HES-3',4'-Q) and estrogen quinones (E2-3,4-Q) is the rate at which the deoxyribose moiety is lost. While adducts formed at the N-3 of adenine tend to depurinate instantaneously, the adducts formed at the N-7 of guanine exhibit a slower rate of deoxyribose loss researchgate.netnih.govaacrjournals.org.

Specifically, studies have shown that the N7-deoxyguanosine adducts formed by HES-3',4'-Q with deoxyguanosine (dG) undergo loss of deoxyribose to form the corresponding 3'-OH-HES-6'-N7Gua adduct. The half-life for this deoxyribose loss from the N7-dG adducts of hexestrol has been determined to be approximately 8 hours researchgate.netnih.govaacrjournals.org. This relatively slow cleavage of the glycosyl bond is thought to influence the mutagenic potential of these adducts, as it may limit the generation of apurinic sites that are efficiently processed by error-prone repair mechanisms researchgate.netnih.govaacrjournals.org.

Table 1: Kinetics of Deoxyribose Loss from N7-Deoxyguanosine Adducts

| Compound / Adduct Type | Base Adducted | Half-life of Deoxyribose Loss | Reference(s) |

| Hexestrol-3',4'-quinone (HES-3',4'-Q) with dG | N7-Guanine | ~8 hours | researchgate.netnih.govaacrjournals.org |

| Estradiol-3,4-quinone (E2-3,4-Q) with dG | N7-Guanine | ~6 hours | researchgate.netnih.govaacrjournals.org |

Modulation of Subcellular and Cellular Processes (Mechanistic Studies)

Beyond direct DNA interaction, hexestrol has been shown to disrupt critical subcellular processes, notably affecting mitochondrial function.

Perturbation of Mitochondrial Dynamics and Function (e.g., Fission-Fusion Balance, Membrane Potential)

Research indicates that hexestrol exposure can significantly perturb mitochondrial dynamics and function within cells nih.govfrontiersin.orgdntb.gov.uanih.govresearchgate.net. Mitochondria are dynamic organelles crucial for cellular energy metabolism and redox homeostasis. During cellular processes like oocyte maturation, mitochondria undergo continuous fission and fusion to maintain their distribution and function nih.govfrontiersin.orgnih.gov.

Hexestrol exposure has been observed to disrupt the delicate balance between mitochondrial fission and fusion processes nih.govfrontiersin.orgdntb.gov.uanih.govresearchgate.net. This disruption leads to aberrant mitochondrial distribution within the cell nih.govfrontiersin.orgnih.gov. Furthermore, hexestrol can cause a reduction in mitochondrial membrane potential, a key indicator of mitochondrial health and function nih.govfrontiersin.orgnih.gov. This compromised mitochondrial function is associated with an accumulation of reactive oxygen species (ROS) and can contribute to cellular dysfunction, including DNA damage and apoptosis nih.govfrontiersin.orgnih.gov. The perturbation of mitochondrial dynamics and the resulting dysfunction are considered major contributors to the adverse cellular effects observed following hexestrol exposure, such as impaired oocyte maturation nih.govfrontiersin.orgdntb.gov.uanih.govresearchgate.net.

Table 2: Metabolic Activation of Hexestrol and Adduct Formation Levels

| Activating System | Depurinating Adduct Formed | Level (μmol/mol DNA-P) | Reference(s) |

| Horseradish peroxidase (HRP) | 3'-OH-HES-6'(α,β)-N7Gua | 65 | nih.govacs.org |

| Lactoperoxidase (LPO) | 3'-OH-HES-6'(α,β)-N7Gua | 41 | nih.govacs.org |

| Rat liver microsomes (induced) | 3'-OH-HES-6'(α,β)-N7Gua | 11 | nih.govacs.org |

| HES-3',4'-Q + Calf thymus DNA | 3'-OH-HES-6'(α,β)-N7Gua (major), stable adducts (minor) | - | nih.govacs.org |

| HES-3',4'-Q + Adenine (Ade) | HES-3',4'-Q-6'-N6dA (stable) | - | nih.govacs.org |

| HES-3',4'-Q + Guanine (dG) | 3'-OH-HES-6'(α,β)-N7Gua (depurinating) | - | nih.govacs.org |

Compound List:

Hexestrol diacetate

Hexestrol (HES)

3'-hydroxyhexestrol (3'-OH-HES)

Hexestrol-3',4'-quinone (HES-3',4'-Q)

Estradiol (E2)

Estrone (E1)

4-hydroxyestradiol (B23129) (4-OHE2)

4-hydroxyestrone (B23518) (4-OHE1)

Estradiol-3,4-quinone (E2-3,4-Q)

Adenine (Ade)

Guanine (Gua)

Deoxyguanosine (dG)

Diethylstilbestrol (DES)

Catechol

Benzene

N-Acetyldopamine (NADA)

Dopamine

Alteration of Cellular Calcium Homeostasis

Hexestrol has been observed to disrupt normal cellular calcium regulation. Studies indicate that exposure to hexestrol leads to an increase in intracellular calcium (Ca²⁺) levels. This elevation in cytosolic Ca²⁺ is a significant cellular event, as calcium ions play crucial roles in a multitude of cellular processes, including signaling pathways, enzyme activity, and cytoskeletal organization. The disruption of calcium homeostasis can therefore cascade into various forms of cellular dysfunction.

Research Findings:

Exposure to hexestrol (HES) in oocytes resulted in a significant increase in intracellular Ca²⁺ levels. nih.govfrontiersin.org

This increase in cytosolic Ca²⁺ was visualized and quantified using Fluo-4 dye, indicating a direct impact on cellular calcium stores. nih.govfrontiersin.org

Mitochondrial dysfunction, often associated with hexestrol exposure, is known to disturb calcium homeostasis. nih.govfrontiersin.org

Data Table: Effect of Hexestrol on Intracellular Calcium Levels

| Condition | Intracellular Ca²⁺ Level |

| Control Oocytes | Baseline |

| HES-Exposed Oocytes | Significantly Increased |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Hexestrol significantly contributes to the induction of oxidative stress within cells, primarily through the generation of reactive oxygen species (ROS). This effect is often linked to the disruption of mitochondrial function, a key cellular organelle responsible for energy production and also a major source of ROS. When mitochondria become dysfunctional, they can lead to an imbalance in the cellular redox state, characterized by an overproduction of ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals. This elevated ROS production overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. Oxidative stress can damage vital cellular components, including lipids, proteins, and DNA.

Research Findings:

Hexestrol exposure disrupted mitochondrial distribution and the balance of mitochondrial fission and fusion, leading to aberrant mitochondrial membrane potential and accumulation of reactive oxygen species (ROS). nih.govfrontiersin.org

Quantitative analysis showed prominently increased ROS levels in hexestrol-exposed oocytes compared to control oocytes. nih.govfrontiersin.org

Mitochondrial dysfunction caused by hexestrol exposure is implicated in the generation of excessive ROS, disrupting redox balance and inducing oxidative stress. nih.gov

Oxidative stress, in turn, is known to induce DNA damage and apoptosis. nih.govscispace.com

Data Table: Effect of Hexestrol on Reactive Oxygen Species (ROS) Levels

| Condition | ROS Levels |

| Control Oocytes | Baseline |

| HES-Exposed Oocytes | Prominently Increased |

Effects on Microtubule Nucleation and Spindle Assembly

Research Findings:

Hexestrol-exposed oocytes exhibited aberrant microtubule nucleation and spindle assembly, resulting in meiotic arrest. nih.govfrontiersin.orgresearchgate.net

Hexestrol exposure significantly reduced spindle-associated tubulin and spindle size. nih.govfrontiersin.org

The formation of multipolar spindles was observed, indicating a decrease in spindle microtubule (MT) stability. nih.govfrontiersin.org

Hexestrol also affects the regulation of spindle pole formation by influencing the coalescence of pericentrin-containing MTOCs. nih.govfrontiersin.org

Data Table: Effect of Hexestrol on Microtubule Spindle Assembly

| Parameter | Control Oocytes | HES-Exposed Oocytes |

| Spindle Tubulin | Normal | Reduced |

| Spindle Size | Normal | Reduced |

| Spindle Morphology | Bipolar | Multipolar |

| Microtubule-Organizing Centers | Normally Clustered | Affected Coalescence |

Cellular Apoptosis and DNA Damage Response Mechanisms (e.g., γH2AX)

Hexestrol exposure is strongly associated with the induction of cellular apoptosis (programmed cell death) and the activation of DNA damage response mechanisms. The cellular damage induced by hexestrol, including that stemming from increased ROS and disrupted calcium homeostasis, can trigger pathways leading to DNA damage. Histone H2AX phosphorylation at serine 139, resulting in the formation of γH2AX, is a well-established marker for DNA double-strand breaks (DSBs) and serves as a key indicator of the DNA damage response (DDR). Studies show that hexestrol exposure leads to increased levels of γH2AX, signifying DNA damage. Furthermore, apoptosis markers such as Annexin-V also show increased signals, indicating the initiation of programmed cell death. The γH2AX signal during apoptosis can adopt a characteristic "apoptotic ring" pattern, distinct from foci formed during DNA repair.

Research Findings:

Hexestrol exposure can induce DNA damage and early apoptosis. nih.govfrontiersin.orgnih.gov

Significantly increased fluorescent signals of γH2AX (a marker of DNA damage) and Annexin-V (a marker of early apoptosis) were observed in hexestrol-exposed oocytes. nih.govfrontiersin.org

Mitochondrial dysfunction induced by hexestrol leads to excessive ROS generation, causing DNA damage and early apoptosis. nih.govfrontiersin.orgnih.gov

γH2AX is a sensitive biomarker for DNA double-strand breaks, and its presence in an "apoptotic ring" pattern is indicative of apoptosis. nih.govbiotechrep.irmdpi.com

Data Table: Effect of Hexestrol on DNA Damage and Apoptosis Markers

| Marker | Control Oocytes | HES-Exposed Oocytes |

| γH2AX Signal | Baseline | Significantly Increased |

| Annexin-V Signal | Baseline | Significantly Increased |

Biological Activity Investigations in Non Human Research Models

Reproductive System Modulation in Animal Models

Hexestrol (B1673224) diacetate has been shown to exert significant modulatory effects on the reproductive systems of several animal species. Research has highlighted its impact on both male and female reproductive physiology, from gamete function and development to the structural integrity of reproductive organs.

In studies using male rabbits as a model, Hexestrol diacetate has demonstrated a considerable impact on gametogene function and testicular structure. nih.gov Research involving the administration of Hexestrol diacetate to sexually mature male rabbits revealed a spectrum of histopathological changes within the seminiferous tubules. nih.gov

Observations from these studies indicated that while the testicular tissue of control animals maintained a natural and undamaged appearance, the experimental group treated with Hexestrol diacetate exhibited significant alterations in all categories of seminal cells. nih.gov The severity of these damages varied between different seminiferous tubules and even within different sections of the same tubule. nih.gov

Key histological findings in the treated group included the appearance of apoptotic cells and apoptotic bodies, vacuolar degeneration of spermatocytes and spermatids, and the formation of spermatid syncytia (syncitialisation). nih.gov Furthermore, areas of necrosis were observed, accompanied by severe disruption of the seminiferous epithelium. nih.gov In some instances, the lesions were so severe as to affect the basal area of the cells, which is critical for the initiation of spermatogenesis. nih.gov Lesions in the "adluminal area" were considered to have a temporary effect on gametogenetic function, whereas damage to the "basal area," which contains the "reserve cells," was deemed irreversible. nih.gov

Histological Changes in Male Rabbit Testes Following Hexestrol Diacetate Administration

| Histological Finding | Description | Affected Cell Types |

|---|---|---|

| Apoptosis | Appearance of apoptotic cells and apoptotic bodies. | Seminal cells |

| Vacuolar Degeneration | Formation of vacuoles within the cytoplasm. | Spermatocytes, Spermatids |

| Syncytialisation | Fusion of multiple spermatids into a single multinucleated cell. | Spermatids |

| Necrosis | Areas of cell death accompanied by severe disruption of the seminiferous epithelium. | Seminal cells |

Research on mouse oocytes has shown that Hexestrol (HES), a related compound, has adverse effects on oocyte quality, maturation, and subsequent embryonic development. researchgate.net Exposure to HES in vitro was found to significantly inhibit the meiotic maturation of mouse oocytes, evidenced by a dose-dependent reduction in the rates of germinal vesicle breakdown (GVBD) and first polar body extrusion (PBE). researchgate.net

The compound was observed to induce aberrant microtubule nucleation and spindle assembly, leading to meiotic arrest. researchgate.net This disruption of the meiotic process compromises the oocyte's ability to mature properly. researchgate.net

Furthermore, HES exposure was found to disrupt mitochondrial function, which is critical for oocyte maturation. researchgate.net Mitochondria in control oocytes typically accumulate around the spindle, but in HES-treated oocytes, they showed a more homogenous distribution throughout the cytoplasm, along with a reduction in fluorescence intensity, suggesting an adverse effect on mitochondrial biogenesis. researchgate.net This mitochondrial dysfunction was associated with an accumulation of reactive oxygen species (ROS), increased intracellular calcium levels, DNA damage, and the induction of early apoptosis. researchgate.net

Effects of Hexestrol on Mouse Oocyte Maturation and Function

| Parameter | Observed Effect | Consequence |

|---|---|---|

| Meiotic Maturation | Reduced rates of germinal vesicle breakdown and first polar body extrusion. | Inhibited oocyte maturation. |

| Spindle Assembly | Aberrant microtubule nucleation and spindle formation. | Meiotic arrest. |

| Mitochondrial Distribution | Homogeneous distribution in cytoplasm instead of accumulation around the spindle. | Disrupted mitochondrial function. |

| Intracellular Environment | Increased reactive oxygen species (ROS) and calcium (Ca2+) levels. | Cellular stress and damage. |

| Cell Viability | Increased DNA damage and induction of early apoptosis. | Reduced oocyte quality. |

Studies in prepuberal (impuber) sheep have demonstrated that Hexestrol diacetate can induce follicular atresia, which is the breakdown of ovarian follicles. researchgate.net In an experimental model, young ewes treated with Hexestrol diacetate showed a significant increase in the number of atretic follicles in their ovaries compared to a control group. researchgate.net

Histopathological examination of the ovaries from the treated group revealed that the primordial follicular store was reduced by 50%. researchgate.net This drastic reduction in the follicular reserve indicates that the compound initiates and sustains the process of follicular atresia in young sheep, potentially compromising the future reproductive capacity of the female. researchgate.net The process of atresia in cases of hyperestrogenism, such as that induced by Hexestrol diacetate, occurs similarly to physiological atresia but is characterized by a faster rate and a larger number of follicles being affected simultaneously. researchgate.net

Impact of Hexestrol Diacetate on Ovarian Follicles in Prepuberal Sheep

| Ovarian Parameter | Observation in Treated Group |

|---|---|

| Follicular Atresia | Large number of atretic follicles observed. |

| Primordial Follicular Store | Reduced by 50%. |

Comparative Estrogenic Potency Studies in Avian Species

Specific research studies directly comparing the estrogenic potency of Hexestrol diacetate to other synthetic estrogens in avian species are not extensively detailed in the available literature. However, early research on synthetic estrogens in poultry provides some context. A 1945 study evaluated the oral activity of seventeen synthetic estrogens in domestic fowl and turkeys. This research identified the dimethyl ether of diethylstilbestrol (B1670540) as the most potent oral estrogen for both species at the tested dosages, while other stilbene (B7821643) derivatives showed varying levels of activity. While this provides a framework for understanding the relative potencies of similar compounds, direct comparative data for Hexestrol diacetate was not presented in this specific study.

Analytical and Bioanalytical Methodologies in Hexestrol Diacetate Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of hexestrol (B1673224) diacetate. These hyphenated techniques offer the requisite selectivity and sensitivity for identifying and quantifying trace levels of this compound and its metabolites in complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Multi-Residue Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the multi-residue analysis of synthetic stilbenes, including hexestrol. wikigenes.orgsigmaaldrich.comncats.io This method is particularly effective for analyzing a wide array of pesticides and other contaminants simultaneously. hpst.czphenomenex.comrestek.com The process typically involves an extraction step to isolate the analytes from the sample matrix, followed by chromatographic separation and mass spectrometric detection. hpst.cz For complex matrices, a cleanup step using techniques like solid-phase extraction (SPE) is often necessary to remove interfering co-extracted components. hpst.cz The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is crucial when dealing with complex samples and the need to detect residues at very low concentrations. restek.comeurl-pesticides.eu

A validated screening method for detecting residues of diethylstilbestrol (B1670540), dienestrol (B18971), hexestrol, and zeranol (B1682423) in bovine urine utilized an Agilent 5890 gas chromatograph with a 5972 mass selective detector. scispace.com This method demonstrated the capability to detect hexestrol at a level of 0.84 μg/L. scispace.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Residue Detection

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and rapid method for the determination of estrogen residues, including hexestrol diacetate. nih.gov This technique offers significant advantages in terms of speed and resolution compared to conventional HPLC. acs.org The methodology often involves solid-phase extraction (SPE) for sample purification and concentration, which helps to minimize matrix effects and improve detection limits. nih.govnih.gov

In one study, a UPLC-MS/MS method was developed for the simultaneous determination of nine estrogens, including hexestrol (HEX) and dienestrol diacetate (DD), in bullfrogs. nih.gov The method was optimized for mobile phase composition, extraction solvent, and SPE cartridges to achieve high sensitivity and accuracy. nih.gov The established method showed good linearity for hexestrol and dienestrol diacetate within the range of 0.5 to 100.0 μg/L. nih.gov The limits of detection and quantification for the nine estrogens ranged from 0.17 to 0.33 μg/kg and 0.5 to 1.0 μg/kg, respectively. nih.gov

Table 1: UPLC-MS/MS Method Parameters for Estrogen Analysis in Bullfrogs

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) | nih.gov |

| Analytes | Estriol (E3), 17β-estradiol (β-E), 17α-estradiol (α-E), 17α-ethinylestradiol (EE2), estrone (B1671321) (EI), diethylstilbestrol (DES), dienestrol (DE), hexestrol (HEX), dienestrol diacetate (DD) | nih.gov |

| Sample Matrix | Bullfrog tissue | nih.gov |

| Sample Preparation | PRiME HLB solid phase extraction (SPE) cartridge purification | nih.gov |

| Linear Range (HEX, DD) | 0.5–100.0 μg/L | nih.gov |

| Method Detection Limit | 0.17–0.33 μg/kg | nih.gov |

| Method Quantification Limit | 0.5–1.0 μg/kg | nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Steroidal Endocrine Disrupting Compounds

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) provides accurate mass measurements, enabling the confident identification and quantification of steroidal endocrine-disrupting compounds (EDCs) in various environmental and biological matrices. tandfonline.comnih.govresearchgate.net This technique is particularly valuable for analyzing complex samples where isobaric interferences may be present. nih.gov The use of advanced instrumentation like the Q Exactive Orbitrap offers high sensitivity and resolving power. nih.govvliz.be

A study on the determination of EDCs in river water employed HPLC-MS/MS and achieved limits of quantification in the low ng/L range for several compounds. tandfonline.com Another analytical framework utilized UHPLC coupled with high-resolution tandem quadrupole time-of-flight mass spectrometry (UHPLC-ESI-MS/MS) for the multi-residue analysis of EDCs, demonstrating the power of this approach for comprehensive screening. nih.gov For the analysis of steroidal EDCs in marine environments, a sensitive LC-HRMS method was developed, which will be implemented for monitoring using passive samplers. vliz.be

Immunoassays and Receptor Binding Assays for Biological Activity

While chromatographic techniques excel at quantification, immunoassays and receptor binding assays are crucial for assessing the biological activity of compounds like hexestrol diacetate. These methods provide insights into the compound's ability to interact with specific biological targets, such as antibodies or receptors.

Immunoaffinity Chromatography (IAC) Applications

Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen. nih.govnih.gov This method is used for the purification and concentration of analytes from complex matrices prior to analysis by other techniques like GC-MS or LC-MS. wikigenes.orgnih.gov The high specificity of the antibody-antigen interaction allows for significant cleanup, reducing matrix effects and improving the reliability of subsequent analyses. nih.gov

IAC has been successfully applied to the analysis of stilbene (B7821643) derivatives, including hexestrol, in biological samples. wikigenes.org In a method for analyzing diethylstilbestrol, dienestrol, and hexestrol, immunoaffinity extraction was coupled with gas chromatography-negative-ion chemical ionization mass spectrometry. wikigenes.org

Competitive Binding Assays for Estrogen Receptor Affinity

Competitive binding assays are in vitro methods used to determine the ability of a chemical to bind to the estrogen receptor (ER). oup.comoup.comoecd.org These assays are fundamental in screening for endocrine-disrupting potential. oup.comoecd.org The principle involves the competition between a test chemical and a radiolabeled ligand (typically [3H]-17β-estradiol) for binding to the ER. oecd.org The relative binding affinity (RBA) of the test chemical is determined by its ability to displace the radiolabeled ligand. oup.comoup.com

In a comprehensive study, the ER relative binding affinities of 188 chemicals were determined using a competitive binding assay with rat uterine cytosol as the ER source. oup.comoup.com The results showed that synthetic estrogens, including meso-hexestrol, exhibited strong affinity for the ER, with meso-hexestrol showing greater affinity than the endogenous estrogen, estradiol (B170435) (E2). oup.comoup.com

Another study investigating hexestrol ether derivatives used competitive binding assays with lamb uterine estrogen receptor to measure their reversible binding affinity. nih.gov These assays revealed that while monoetherification of hexestrol generally resulted in lower affinity, many of the synthesized derivatives were effective at inactivating the receptor. nih.gov

Table 2: Relative Binding Affinities of Selected Synthetic Estrogens to the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Reference |

|---|---|---|

| meso-Hexestrol | >100 | oup.comoup.com |

| Diethylstilbestrol (DES) | >100 | oup.comoup.com |

| Ethinyl Estradiol (EE2) | >100 | oup.comoup.com |

Fluorescence Polarization Assays for Receptor Binding

Fluorescence polarization (FP) assays offer a rapid, simple, and homogeneous method for evaluating the binding of compounds to estrogen receptors (ERs). researchgate.netbmbreports.org This technique relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger molecule, such as an estrogen receptor, its rotation slows significantly, leading to an increase in fluorescence polarization.

In the context of hexestrol research, FP assays can be used in a competitive binding format. A known fluorescent ligand for the estrogen receptor, such as a fluorescein-labeled estradiol derivative or the autofluorescent phytoestrogen coumestrol, is used as the tracer. researchgate.netdphen1.com The assay is established by first determining the optimal concentrations of the ER and the fluorescent tracer to achieve a stable and high polarization signal. mdpi.com Subsequently, unlabeled ligands, like hexestrol, are introduced to the system. If hexestrol binds to the ER, it will displace the fluorescent tracer, causing a decrease in the fluorescence polarization signal. nih.gov This displacement is dose-dependent, allowing for the determination of the binding affinity of hexestrol. mdpi.comnih.gov

The data obtained from these competitive binding assays can be used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to displace 50% of the fluorescent tracer. mdpi.com These IC50 values provide a quantitative measure of the compound's ability to bind to the estrogen receptor. For instance, a study using an FP assay based on the estrogen receptor α ligand-binding domain (ER-LBD) reported IC50 values for stilbene estrogens, including hexestrol, demonstrating the utility of this method for quantifying receptor affinity. mdpi.com

Table 1: Example Data from a Fluorescence Polarization Assay for Stilbene Estrogens mdpi.com

| Analyte | IC50 (nM) | Limit of Detection (LOD) (nM) | Working Range (IC20-IC80) (nM) |

| Hexestrol | 9.27 | 2.94 | 5.27 - 13.27 |

| Dienestrol | 12.94 | 2.89 | 6.60 - 19.28 |

| Diethylstilbestrol | 22.38 | 3.12 | 10.23 - 34.53 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrochemiluminescence for Hormone Residue Determination

Electrochemiluminescence (ECL) is a highly sensitive and specific analytical technique used for the detection and quantification of a wide range of analytes, including hormone residues. nih.govresearchgate.net This method combines electrochemical reactions with chemiluminescence, where a voltage is applied to an electrode to generate a light-emitting reaction. researchgate.net The intensity of the emitted light is directly proportional to the concentration of the analyte. nih.gov

ECL immunoassays are particularly valuable for detecting hormone residues due to their high sensitivity, wide dynamic range, and high-throughput capabilities. nih.govrsc.org These assays typically employ a "sandwich" or competitive format. researchgate.netgoogle.com In a sandwich assay, for example, a sample is incubated with a capture antibody (e.g., conjugated with biotin) and a detection antibody labeled with an ECL-active substance (e.g., a ruthenium complex). google.com This mixture is then introduced to a streptavidin-coated electrode, where the biotinylated antibody binds, immobilizing the entire complex. Application of a voltage triggers the ECL reaction, and the resulting light is measured. google.com

For the determination of hexestrol residues, a monoclonal antibody specific to hexestrol can be utilized in an ECL immunosensor format. nih.gov This approach allows for the rapid and convenient detection of hexestrol with high sensitivity and a broad linear range. nih.gov The development of such immunosensors often involves the use of nanomaterials to enhance the electrochemical signal and improve the detection limit. nih.gov

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods provide powerful tools for the detailed investigation of hexestrol, from its detection to the characterization of its interactions with biological macromolecules.

Development of Electrochemical Sensors for Hexestrol Detection

Electrochemical sensors have emerged as a promising technology for the rapid, sensitive, and cost-effective detection of various analytes, including synthetic estrogens like hexestrol. nih.govworktribe.com These sensors operate by converting the chemical interaction between the analyte and the electrode surface into a measurable electrical signal. nih.gov The development of these sensors often involves modifying the electrode surface with materials that enhance sensitivity and selectivity. worktribe.commdpi.com

Nanomaterials play a crucial role in the fabrication of modern electrochemical sensors due to their unique chemical and electrical properties. nih.gov Materials such as carbon nanotubes, graphene oxide, and metal nanoparticles are used to increase the electrode's surface area, improve conductivity, and facilitate the electrochemical reaction. mdpi.comemerald.comresearchgate.net

Recent research has focused on developing novel electrochemical sensors specifically for hexestrol detection. For instance, an enzyme-free sensor was created using a composite of Bi2MoO6 nanoparticles and graphene oxide on a screen-printed carbon electrode. This sensor demonstrated high performance with a wide linear detection range and a very low limit of detection of 2.5 nM. emerald.com Another approach involved the development of an electrochemical immunosensor using a hexestrol-specific monoclonal antibody, which allowed for the detection of not only hexestrol but also other phenolic estrogens. nih.gov Furthermore, a sensor utilizing ruthenium oxide nanoparticles immobilized on biomass-derived porous carbon has been reported for the detection of hexestrol in ultralow concentrations, with a detection range of 1 x 10⁻⁷ to 2 x 10⁻⁵ M. rsc.orgresearchgate.net

Table 2: Performance of Recently Developed Electrochemical Sensors for Hexestrol

| Electrode Modification | Linear Detection Range | Limit of Detection | Reference |

| Bi2MoO6/Graphene Oxide | 20 nM - 416.7 µM | 2.5 nM | emerald.com |

| Ruthenium Oxide Nanoparticles on Porous Carbon | 1 x 10⁻⁷ - 2 x 10⁻⁵ M | Not Specified | rsc.orgresearchgate.net |

| Polymerized DPIMBF4 Ionic Liquid Film | 5.0 x 10⁻⁹ - 1.0 x 10⁻⁵ mol L⁻¹ | 1.25 x 10⁻⁹ mol L⁻¹ | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Application of ³²P-Postlabeling Method for DNA Adduct Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are segments of DNA covalently bound to a chemical. nih.govnih.gov This technique is particularly useful for studying the genotoxic potential of compounds like hexestrol. The assay involves several key steps:

Enzymatic Digestion: The DNA sample is digested into its constituent nucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The fraction of the digest containing the adducted nucleotides is enriched. nih.gov

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring a ³²P-orthophosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE). researchgate.netnih.gov The amount of radioactivity in the separated adduct spots is then measured to quantify the level of DNA damage. pnas.org

This method is capable of detecting adducts at very low frequencies, as low as one adduct in 10¹⁰ normal nucleotides, making it suitable for in vivo studies where adduct levels may be minimal. nih.gov Research on hexestrol has utilized the ³²P-postlabeling method to quantify stable DNA adducts formed after metabolic activation. acs.orgnih.gov For example, after the reaction of metabolically activated hexestrol with DNA, unidentified stable adducts were observed in small amounts and quantified using this technique. nih.gov This method has also been applied to study DNA adduct formation by other natural and synthetic estrogens, providing a comparative framework for understanding their genotoxic mechanisms. nih.govoup.comoup.com

High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry for Adduct Identification

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the separation, detection, and structural characterization of DNA adducts. rsc.orgresearchgate.net This technique offers high specificity and sensitivity, making it ideal for identifying the precise chemical structures of adducts formed by compounds like hexestrol. nih.gov

In this methodology, a DNA sample is first digested, and the resulting mixture of normal and adducted nucleosides is separated by HPLC. The separated components then enter the mass spectrometer. The first stage of mass spectrometry (MS) isolates the ion corresponding to the suspected adduct. This isolated ion is then fragmented, and the resulting fragment ions are analyzed in the second stage of mass spectrometry (MS/MS). The fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of the adduct. nih.govmdpi.comresearchgate.net

In the study of hexestrol, LC-MS/MS has been instrumental in identifying specific DNA adducts. For instance, when the catechol quinone metabolite of hexestrol (HES-3',4'-Q) was reacted with calf thymus DNA, the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua was identified using HPLC and tandem mass spectrometry. acs.orgnih.gov This technique has also been crucial in characterizing adducts of other estrogens, allowing for the discrimination between isomeric adducts present in complex reaction mixtures. rsc.orgresearchgate.net The use of stable isotope-labeled standards in conjunction with LC-MS/MS can further enhance the confidence in adduct identification and quantification. nih.govmdpi.com

In vitro High-Throughput Screening Assays for Estrogen Receptor Pathway Activity

In vitro high-throughput screening (HTS) assays are essential tools for rapidly evaluating the potential of a large number of chemicals to interact with and modulate the estrogen receptor (ER) pathway. nih.govnih.gov These assays are designed to be automated and miniaturized, allowing for the efficient screening of extensive chemical libraries. oup.comepa.gov The U.S. Environmental Protection Agency's (EPA) ToxCast program, for example, utilizes a battery of HTS assays to assess the endocrine-disrupting potential of thousands of chemicals. nih.govnih.gov

These HTS assays can probe various points in the ER signaling cascade, including:

Receptor Binding: Assays that measure the ability of a chemical to bind directly to the estrogen receptor. nih.govamazonaws.com

Receptor Dimerization: Assays that detect the formation of ER homodimers or heterodimers upon ligand binding. nih.gov

Transcriptional Activation: Reporter gene assays that measure the activation of gene transcription driven by an estrogen response element (ERE). nih.govacs.org

Cell Proliferation: Assays that assess the ER-dependent growth of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells. nih.gov

A significant challenge in HTS is accounting for the role of metabolism, as some chemicals may become more or less estrogenic after being metabolized. oup.com To address this, methods have been developed to incorporate metabolic competence into HTS assays. oup.comnih.govoup.com One such approach is the Alginate Immobilization of Metabolic Enzymes (AIME) method, which encapsulates liver S9 fractions (containing metabolic enzymes) and co-localizes them with the cells in the assay. oup.comnih.gov Screening chemicals with and without this metabolic component can identify compounds that are bioactivated or bioinactivated. epa.govnih.gov

By integrating data from a suite of these HTS assays, a more comprehensive profile of a chemical's potential estrogenic activity can be generated. nih.govoup.com This integrated approach helps to distinguish between true ER agonists and antagonists and compounds that may be causing assay interference through other mechanisms, such as cytotoxicity. nih.gov

Microscopic and Imaging Techniques for Cellular Endpoint Analysis

Microscopic and imaging methodologies are indispensable for the direct visualization and analysis of the cellular and subcellular effects induced by hexestrol diacetate. These techniques facilitate the qualitative and quantitative assessment of changes in cell morphology, the localization and expression of specific proteins, and the integrity and function of organelles. Among the most significant of these are immunofluorescence and specialized organelle staining, such as with MitoTracker dyes.

Immunofluorescence (IF)

Immunofluorescence is a highly specific imaging technique used to identify the location and abundance of target proteins within a cellular context. thermofisher.com This method relies on the use of antibodies conjugated to fluorescent molecules that bind with high affinity to a specific protein of interest. thermofisher.com The resulting fluorescence can be visualized with a fluorescence microscope, providing precise information on the subcellular distribution of the target protein. thermofisher.com

In research concerning hexestrol diacetate, immunofluorescence is a key tool for investigating the compound's influence on critical cellular components. For example, studies have utilized immunofluorescence to assess the expression levels of proteins that are fundamental to mitochondrial dynamics. Research on the effects of hexestrol (HES), the active form of hexestrol diacetate, in mouse oocytes employed immunofluorescent staining to evaluate the expression and phosphorylation of Drp1, a protein that mediates mitochondrial fission. nih.gov The findings indicated that exposure to hexestrol increased both the expression and phosphorylation of Drp1, suggesting a shift in the balance of mitochondrial dynamics towards fission. nih.gov This technique can also be applied to study the impact on hormone receptors, such as the estrogen receptor, which is a known target for estrogenic compounds. thermofisher.combiocare.net Furthermore, immunofluorescence can be used to detect markers of DNA damage, such as γH2AX, and early apoptosis, through annexin-V staining, providing insights into the pathways leading to cell death. nih.gov

MitoTracker Staining

MitoTracker staining is a vital technique for the specific visualization of mitochondria in living cells. aatbio.com MitoTracker dyes are cell-permeant and accumulate within the mitochondria, with some variants being sensitive to the mitochondrial membrane potential, which is a key indicator of mitochondrial health and cellular metabolic activity. protocols.ioevidentscientific.com

Studies investigating hexestrol's impact on cellular health have extensively used MitoTracker staining to analyze mitochondrial distribution and function. nih.gov In mouse oocytes, hexestrol exposure was shown to disrupt the normal accumulation of mitochondria around the spindle. nih.govresearchgate.net Instead, it induced a more homogeneous distribution throughout the cytoplasm. nih.govresearchgate.net Quantitative analysis revealed a significant decrease in the fluorescence intensity of the MitoTracker dye in hexestrol-treated oocytes, indicating a negative effect on mitochondrial biogenesis. nih.govresearchgate.net

Transmission electron microscopy has also been employed to observe ultrastructural changes, revealing that hexestrol diacetate can induce morphological alterations in mitochondria, such as swelling and vacuolization, in the granulosa cells of atretic follicles in goats. researchgate.net

The data below summarizes key findings from studies using these imaging techniques to analyze the effects of hexestrol.

Table 1: Research Findings on Hexestrol's Cellular Effects Using Imaging Techniques

| Technique | Cellular Target/Process | Model System | Key Finding | Citation |

|---|---|---|---|---|

| Immunofluorescence | Mitochondrial Fission (Drp1 protein) | Mouse Oocytes | Increased expression and phosphorylation of Drp1, indicating a shift towards mitochondrial fission. | nih.gov |

| Immunofluorescence | DNA Damage (γH2AX) | Mouse Oocytes | Increased DNA damage was observed following exposure to hexestrol. | nih.gov |

| Immunofluorescence | Early Apoptosis (Annexin-V) | Mouse Oocytes | Hexestrol exposure was found to induce early apoptosis. | nih.gov |

| MitoTracker Staining | Mitochondrial Distribution & Biogenesis | Mouse Oocytes | Disrupted mitochondrial accumulation around the spindle and reduced fluorescence intensity, suggesting impaired biogenesis. | nih.govresearchgate.net |

| Transmission Electron Microscopy (TEM) | Mitochondrial Morphology | Goat Granulosa Cells | Observed swollen and vacuolated mitochondria in atretic follicles. | researchgate.net |

| Optical & Transmission Electron Microscopy | Epithelial Structure | Rat Vulvar Epithelium | Showed that hexestrol diacetate had a stimulating effect on the structural regeneration of the vulvar epithelium after ovariectomy. | ubbcluj.ro |

| Histological Staining (Goldner trichrome) | Cellular Integrity in Seminal Tubules | Male Rabbit Testicular Tissue | Induced vacuolar degeneration, intercellular edema, and apoptosis in spermatogonia and spermatocytes. | researchgate.net |

Structure Activity Relationship Sar and Computational Studies of Hexestrol and Its Analogues

Stereochemical Considerations in Structure-Activity Relationships for Estrogenic Activitymdpi.com

Stereochemistry plays a pivotal role in the interaction of ligands with the estrogen receptor. Hexestrol (B1673224), chemically known as 3,4-bis(4-hydroxyphenyl)hexane, possesses chiral centers, leading to the existence of diastereomers and enantiomers. Studies have revealed that these stereochemical configurations significantly influence binding affinity.

Hexestrol exists as meso and dl-diastereomers. The meso form of hexestrol exhibits good binding affinity for the estrogen receptor, while the dl-diastereomer, upon resolution into its enantiomers, shows similar but weaker binding affinities compared to the meso form researchgate.netresearchgate.net. In contrast, derivatives like norhexestrol demonstrate more pronounced stereospecificity, with enantiomers displaying notable differences in binding affinity. This suggests that the precise spatial arrangement of functional groups is critical for optimal interaction with the ER binding site, with certain configurations potentially engaging in specific interactions that enhance affinity psu.edu. For instance, the presence of a carbonyl group in specific enantiomers of norhexestrol derivatives has been shown to elevate affinity, an interaction not achievable in other enantiomers or in hexestrol derivatives psu.edu.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Estrogen Receptor Bindingresearchgate.net

QSAR and CoMFA are powerful computational tools used to correlate chemical structure with biological activity, such as estrogen receptor binding affinity. For hexestrol derivatives, QSAR studies have identified key structural features influencing ER binding.

Research indicates that steric effects are of paramount importance in determining the binding affinity of hexestrol analogues to the estrogen receptor psu.edu. Specifically, QSAR models suggest that substituents influence binding through their size and volume, with the receptor exhibiting limited tolerance to steric bulk in certain regions psu.eduu-tokyo.ac.jp. Electronic properties also play a role, with electron-donating groups generally enhancing binding affinity psu.eduu-tokyo.ac.jpnih.gov. While hydrophobicity is a factor in ligand-receptor interactions, its contribution to binding affinity in hexestrol derivatives appears to be less consistent or significant compared to steric and electronic factors psu.eduu-tokyo.ac.jp.

CoMFA analyses further refine these findings by mapping three-dimensional fields around molecules, correlating them with binding affinity. These analyses help delineate specific topological features that differentiate between estrogenic potency and other biological effects, such as cell proliferation researchgate.net. QSAR models are instrumental in prioritizing chemicals for further testing, especially in identifying potential endocrine disruptors mdpi.com.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactionsresearchgate.net

Molecular docking and computational modeling provide atomic-level insights into how Hexestrol and its analogues interact with the estrogen receptor. These techniques simulate the binding process, revealing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Docking studies have demonstrated that Hexestrol, along with other stilbene (B7821643) estrogens like diethylstilbestrol (B1670540) (DES) and dienestrol (B18971), forms hydrogen bonds with key amino acid residues within the ER's ligand-binding domain (LBD), including GLU353, ARG394, GLY521, and HIS524 mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net. Hydrophobic interactions with residues in the ER's hydrophobic pocket are also crucial for the stability of these complexes mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net. Computational modeling, including molecular dynamics (MD) simulations, underscores the structured nature of these ligand-receptor complexes and offers insights into SAR nih.gov. By analyzing interactions with specific residues like ARG394 and HIS524, researchers can identify critical determinants for ERα activity usask.ca. These computational approaches enable the prediction of binding affinities and facilitate large-scale screening of potential estrogenic compounds nih.gov.

Topology Analysis for Cross-Reactivity Predictionresearchgate.net

Topology analysis, often employed alongside molecular docking, is utilized to investigate the potential for cross-reactivity, meaning how compounds might interact with multiple biological targets or exhibit similar binding patterns. Studies examining stilbene estrogens have incorporated topology analysis to understand phenomena such as cross-reactivity mdpi.comresearchgate.netnih.govresearchgate.net. This approach helps in predicting how structural features might influence interactions beyond the primary target, contributing to a more comprehensive understanding of a compound's biological profile.

Data Tables

The following tables summarize key findings related to the binding affinities and QSAR parameters of Hexestrol and related compounds.

Future Research Directions and Translational Perspectives for Hexestrol Diacetate

Elucidation of Unexplored Mechanistic Pathways and Novel Cellular Targets

While the estrogenic effects of hexestrol (B1673224), the active form of hexestrol diacetate, are well-documented to be mediated by estrogen receptors (ERα and ERβ), there is a growing interest in identifying unexplored mechanistic pathways and novel cellular targets. targetmol.commedchemexpress.com Future research will likely focus on a deeper understanding of its non-genomic signaling pathways and potential interactions with other cellular machinery.

Recent studies on the parent compound, hexestrol, have revealed its capacity to induce mitochondrial dysfunction, disrupt calcium homeostasis, and cause DNA damage in oocytes, ultimately leading to apoptosis. nih.gov These findings suggest that the effects of hexestrol diacetate may extend beyond simple receptor-mediated gene transcription. Future investigations could employ transcriptomics and proteomics to identify novel cellular targets and signaling cascades affected by hexestrol diacetate exposure. Such studies may uncover interactions with orphan nuclear receptors or G-protein coupled estrogen receptors, revealing a more complex pharmacological profile.

Furthermore, the metabolism of hexestrol to catechol estrogens and their subsequent oxidation to quinones has been implicated in its carcinogenic potential. nih.gov This suggests that metabolic activation can lead to the generation of reactive intermediates capable of interacting with a variety of cellular macromolecules, a research area ripe for further exploration.

Development of Advanced Bioanalytical Techniques for Ultrasensitive Detection in Research Matrices

The ability to detect and quantify hexestrol diacetate at ultra-trace levels in complex research matrices, such as cell culture media and tissue homogenates, is crucial for advancing our understanding of its biological effects. While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are available, the development of more advanced and sensitive bioanalytical techniques is a key future direction.

Recent advancements in analytical chemistry offer promising avenues for the ultrasensitive detection of synthetic estrogens. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out for its high sensitivity and specificity, enabling the quantification of estrogens at very low concentrations.

Novel biosensor technologies are also emerging as powerful tools. Electrochemical immunosensors, for instance, have been developed for the detection of hexestrol with impressive detection limits in the nanogram per milliliter range. nih.gov These sensors utilize specific antibodies to capture the target analyte, generating an electrical signal proportional to its concentration. nih.gov

Another promising area is the development of aptamer-based biosensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. nih.gov Aptamer-based assays, including fluorescent and colorimetric methods, offer the potential for rapid, cost-effective, and highly sensitive detection of small molecules like hexestrol diacetate in various research samples. nih.govrsc.org

| Technique | Principle | Reported Detection Limits for Similar Compounds | Potential Application for Hexestrol Diacetate |

|---|---|---|---|

| UPLC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | pg/mL to fg/mL range | Accurate quantification in cell lysates and culture media. |

| Electrochemical Immunosensor | Specific antibody-antigen binding event transduced into an electrical signal. nih.gov | 0.052 ng/mL for Hexestrol nih.gov | Rapid and sensitive detection in biological fluids. |

| Aptamer-Based Biosensors | Target-induced conformational change of an aptamer leading to a detectable signal (e.g., fluorescence, color change). nih.gov | Low nM to pM range nih.gov | High-throughput screening and point-of-care diagnostics in research settings. |

Utility of Hexestrol Diacetate and its Metabolites as Model Compounds in Endocrine Disruptor Research

Hexestrol diacetate and its metabolites serve as valuable model compounds in the field of endocrine disruptor research. Their well-characterized estrogenic activity makes them useful positive controls in a variety of in vitro and in vivo assays designed to screen for and characterize the endocrine-disrupting potential of other chemicals.

In vitro assays such as the Yeast Estrogen Screen (YES) are widely used to assess the estrogenic activity of environmental samples and individual compounds. researchgate.netnih.gov In this assay, yeast cells are genetically modified to express the human estrogen receptor and a reporter gene (e.g., lacZ), which is activated upon binding of an estrogenic compound. nih.gov Hexestrol diacetate can be used as a reference compound in the YES assay to validate assay performance and to compare the relative estrogenic potency of test chemicals. researchgate.net

Furthermore, the H295R steroidogenesis assay is another important in vitro model for studying the effects of chemicals on hormone production. semanticscholar.org This assay utilizes a human adrenal carcinoma cell line that expresses all the key enzymes necessary for steroid biosynthesis. semanticscholar.org Hexestrol diacetate and its metabolites can be used in this system to investigate their direct effects on the expression and activity of steroidogenic enzymes, providing insights into their mechanisms of endocrine disruption beyond receptor binding. nih.gov

The study of hexestrol's metabolic activation pathways also provides a valuable model for understanding how some endocrine disruptors may exert their toxicity. Research has shown that hexestrol is metabolized to 3'-hydroxyhexestrol (B1218120), which can be further oxidized to a reactive quinone. nih.gov This metabolic pathway highlights the importance of considering the bioactivation of parent compounds when assessing the risks of endocrine disruptors.

| In Vitro Model | Principle | Utility of Hexestrol Diacetate and Metabolites |

|---|---|---|

| Yeast Estrogen Screen (YES) Assay | Ligand-activated transcription of a reporter gene in genetically modified yeast expressing the human estrogen receptor. researchgate.netnih.gov | Serves as a potent positive control to validate assay sensitivity and specificity. researchgate.net |

| H295R Steroidogenesis Assay | Quantification of steroid hormone production by a human adrenal cell line to assess effects on steroidogenic enzymes. semanticscholar.org | Investigates direct effects on hormone biosynthesis pathways, independent of receptor binding. nih.gov |

| Oocyte Maturation and Embryo Development Models | Assessment of the impact of chemical exposure on critical reproductive processes. | Provides a model for studying the mechanisms of reproductive toxicity induced by estrogenic compounds. nih.gov |

Q & A

Q. How should researchers address batch variability in Hexestrol diacetate’s chemical purity during in vitro assays?

- Methodological Answer : Validate purity via HPLC-UV (≥98%) and lot-test critical parameters (e.g., solubility in DMSO/PBS). Pre-screen batches using a reference ER activation assay to ensure consistency. Document supplier certificates of analysis (CoA) and storage conditions (−20°C under argon) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.